Methylclostebol is synthesized from testosterone through a series of chemical modifications, primarily chlorination and methylation. The compound is structurally similar to clostebol, with the key difference being the methyl group at the 17α position, which enhances its oral bioavailability and anabolic properties. Methylclostebol is recognized for its dual action as both an androgen and an anabolic agent, making it effective in promoting muscle hypertrophy while minimizing estrogenic effects .
The synthesis of methylclostebol involves several key steps:
The typical reaction conditions include controlled temperatures and pressures, utilizing chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Methylclostebol has a molecular formula of C19H27ClO2 and a molar mass of approximately 322.87 g/mol. Its structure features:
The presence of these functional groups contributes to its anabolic activity while preventing conversion to dihydrotestosterone (DHT) and estrogen .
Methylclostebol participates in various chemical reactions:
These reactions are crucial for modifying the compound for research purposes or therapeutic applications.
Methylclostebol exerts its anabolic effects primarily through binding to androgen receptors located in muscle tissues. Upon binding, it activates these receptors, which translocate into the nucleus and initiate gene transcription associated with protein synthesis and muscle growth. This mechanism mirrors that of testosterone but may exhibit a higher affinity for androgen receptors due to its structural modifications.
In muscle cells, methylclostebol promotes:
Methylclostebol possesses several notable physical and chemical properties:
These properties influence its formulation in supplements and its application in research settings .
Methylclostebol has several applications:
Despite its applications, methylclostebol is banned by the World Anti-Doping Agency due to its potential for abuse and health risks associated with anabolic steroid use .
Methylclostebol (IUPAC name: (8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one) is a synthetic steroid with six defined chiral centers governing its biological activity. The A-ring features a 4-chloro substitution that imposes planarity and electron-withdrawal effects, while the 17α-methyl group enhances metabolic stability. Nuclear magnetic resonance studies confirm that the chloro substituent adopts an α-configuration in ring-reduced metabolites (4α-chloro-5α-androstane derivatives), a stereochemical preference critical for androgen receptor (AR) binding [1] [4].
The 17β-hydroxyl group is essential for AR affinity, forming hydrogen bonds with AR residue Gln711. In human skin cell models (keratinocytes/fibroblasts), phase I metabolism generates 5α-reduced metabolites with specific stereochemistry: 4α-chloro-17α-methyl-5α-androstane-3ξ,17β-diols (19a, 19b). These diastereomers were structurally confirmed via synthesized reference standards using epoxide opening reactions and stereoselective reduction [1] [9].
Table 1: Stereochemical Assignments of Key Methylclostebol Positions
Carbon Position | Configuration | Functional Role |
---|---|---|
C-4 | α-chlorination | Prevents aromatization, enhances electronic properties |
C-5 | 5α-reduction | Metabolic hotspot (5α-reductase) |
C-17 | 17α-methyl, 17β-OH | Blocks hepatic metabolism, mediates AR binding |
C-3 | Keto/enol tautomerism | Electron delocalization in A-ring |
Methylclostebol diverges structurally from clostebol (4-chlorotestosterone) via its 17α-methyl group. This modification confers oral bioavailability by inhibiting first-pass hepatic deactivation—unlike clostebol, which requires parenteral administration due to rapid 17β-hydroxysteroid dehydrogenase oxidation [2] [6]. Among 17α-alkylated steroids, methylclostebol exhibits moderate anabolic potency (50–70% of methyltestosterone) but reduced androgenic effects. The 4-chloro group sterically impedes 5α-reductase, lowering dihydrotestosterone conversion and subsequent androgenic signaling [1] [9].
Compared to dehydrochloromethyltestosterone (Oral Turinabol), methylclostebol lacks the C1(2)-double bond, altering phase I metabolic pathways. While both share 17α-methylation, methylclostebol’s saturated A-ring shifts reduction sites to C3/C5 positions rather than C1/C2 [5] [9].
Table 2: Structural and Activity Comparison of Selected 17α-Alkylated Steroids
Compound | Key Structural Features | Relative Anabolic Activity | Metabolic Vulnerabilities |
---|---|---|---|
Methylclostebol | 4-chloro, Δ4-ene, 17α-methyl | 1.0 (Reference) | 5α-reduction, 3-keto reduction |
Clostebol | 4-chloro, Δ4-ene, no 17α-methyl | 0.3–0.5 | Rapid 17-oxidation |
Methyltestosterone | Δ4-ene, 17α-methyl | 1.5–1.8 | 6β-hydroxylation, 17-oxidation |
Methandienone | 1(2)-dehydro, 17α-methyl | 2.0–2.5 | 17-epimerization, hydroxylation |
The 4-chloro group enhances AR binding through dual mechanisms:
Molecular dynamics simulations indicate chloro substitution increases binding energy by 1.8 kcal/mol versus unsubstituted testosterone, primarily through hydrophobic interactions with Phe764 of the AR ligand-binding domain [6].
Industrial synthesis begins with testosterone or androst-4-ene-3,17-dione:1. A-Ring Chlorination:- Electrophilic addition of chlorine (Cl₂) in acetic acid at 0–5°C, forming 4-chloro-androst-4-en-3,17-dione.- Regioselectivity is controlled by enolization kinetics; excess Cl₂ yields 4,4-dichloro byproducts (removed via crystallization) [6] [9].2. 17α-Methylation:- Grignard reaction with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran.- Nucleophilic attack at C17-keto group generates 17α-methyl-17β-ol stereochemistry.- Temperature control (<–10°C) prevents epimerization [6].3. Epimerization Control:- Use of CeCl₃ catalyst directs stereoselectivity toward 17β-ol configuration (>98% diastereomeric excess) [9].
Table 3: Key Physicochemical Parameters of Methylclostebol
Parameter | Value | Methodology |
---|---|---|
Molecular weight | 336.90 g/mol | ESI-MS |
logP (Octanol/water) | 4.2 | Shake-flask method |
pKa | 12.9 (enol at C3-OH) | Potentiometric titration |
Crystal form | Orthorhombic plates | X-ray diffraction |
UV-Vis λmax (ethanol) | 242 nm (ε = 16,500 L/mol·cm) | Spectroscopy |
The chloro substituent impedes typical Phase II glucuronidation at C3, shifting conjugation to the 17β-hydroxyl group. Sulfation occurs at C3 enolizable position, detected as stable etiocholanolone-like sulfates in urine [3] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8